molecular formula C7H9ClO2S2 B3046474 5-Isopropylthiophene-3-sulfonyl chloride CAS No. 1245823-84-0

5-Isopropylthiophene-3-sulfonyl chloride

Cat. No.: B3046474
CAS No.: 1245823-84-0
M. Wt: 224.7
InChI Key: WIYUZOBSAMIEBU-UHFFFAOYSA-N
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Description

5-Isopropylthiophene-3-sulfonyl chloride: is an organosulfur compound with the molecular formula C7H9ClO2S2 and a molecular weight of 224.73 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the sulfonyl chloride group makes it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylthiophene-3-sulfonyl chloride typically involves the sulfonation of 5-isopropylthiophene followed by chlorination. The general steps are as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Chemistry: 5-Isopropylthiophene-3-sulfonyl chloride is used as a building block in the synthesis of various sulfur-containing compounds. It is particularly valuable in the preparation of sulfonamides, which are important in medicinal chemistry .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its reactivity makes it a versatile intermediate for producing a wide range of products .

Mechanism of Action

The mechanism of action of 5-Isopropylthiophene-3-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides and other derivatives, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

  • 5-Methylthiophene-3-sulfonyl chloride
  • 5-Ethylthiophene-3-sulfonyl chloride
  • 5-Propylthiophene-3-sulfonyl chloride

Comparison: While these compounds share a similar thiophene backbone and sulfonyl chloride functionality, the presence of different alkyl groups (methyl, ethyl, propyl) at the 5-position can influence their reactivity and physical properties. 5-Isopropylthiophene-3-sulfonyl chloride is unique due to the isopropyl group, which can impart steric effects and influence the compound’s reactivity and solubility .

Properties

IUPAC Name

5-propan-2-ylthiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2S2/c1-5(2)7-3-6(4-11-7)12(8,9)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYUZOBSAMIEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501248391
Record name 5-(1-Methylethyl)-3-thiophenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-84-0
Record name 5-(1-Methylethyl)-3-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245823-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1-Methylethyl)-3-thiophenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501248391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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